Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-

Description

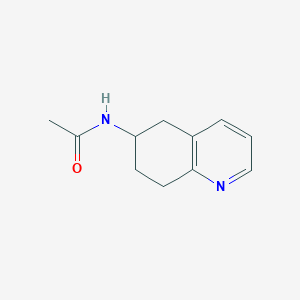

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- is a heterocyclic compound featuring a partially hydrogenated quinoline core substituted with an acetamide group at the 6-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and chemical research.

Properties

IUPAC Name |

N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-3,6,10H,4-5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPQAMRIFFPLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431830 | |

| Record name | Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-80-1 | |

| Record name | Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then purified to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Types of Reactions:

Oxidation: N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The quinoline ring system can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-, differing in substitution patterns, core rings, or functional groups:

Table 1: Key Structural Analogs

*Calculated based on molecular formula.

Detailed Comparative Analysis

Positional Isomerism: 6- vs. 7-Substitution

The positional isomer N-(5,6,7,8-tetrahydro-7-quinolinyl)acetamide (CAS 298182-09-9) differs only in the acetamide group’s placement (7-position vs. 6). For example, the 7-substituted analog may exhibit reduced steric hindrance in planar active sites compared to the 6-substituted target compound .

Core Ring Modifications: Quinoline vs. Naphthalene

Tamibarotene (CAS 139162-43-9) replaces the quinoline core with a naphthalene system and introduces methyl groups at the 5,5,8,8-positions. These modifications enhance metabolic stability by reducing oxidative degradation, a critical factor in its efficacy as a retinoid for acute promyelocytic leukemia . The naphthalene core also increases hydrophobicity, improving blood-brain barrier penetration compared to quinoline derivatives.

Functional Group Variations

- 6-Acetamidotetralone (CAS 88611-67-0): The ketone group in the tetralone core introduces electron-withdrawing effects, which may stabilize enolate intermediates in synthesis. This contrasts with the fully saturated tetrahydroquinoline system, which lacks such reactivity .

- The oxo group further polarizes the molecule, affecting solubility in aqueous media .

Biological Activity

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- (CAS Number: 62140-80-1) is a heterocyclic compound derived from the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique quinoline structure that contributes to its reactivity and interaction with biological systems. The molecular formula is , and it has been synthesized through the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride under basic conditions.

Antimicrobial Activity

Research indicates that N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria. Specific studies reported Minimum Inhibitory Concentration (MIC) values ranging from 32 µg/mL to 128 µg/mL against different strains.

- Fungal Activity : In vitro tests indicated that N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide inhibited the growth of Candida albicans with an MIC of 64 µg/mL.

Anticancer Properties

The anticancer potential of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide has been explored in several studies:

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. It has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .

- Case Studies :

The biological activity of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide is attributed to its ability to bind selectively to certain biological targets. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Cell Signaling Modulation : By altering signaling pathways associated with cell growth and apoptosis, it can induce programmed cell death in malignant cells.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of N-(5,6,7,8-tetrahydro-6-quinolinyl)-acetamide compared to other related compounds, the following table summarizes key features:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| N-(5,6,7,8-Tetrahydro-6-quinolinyl)-acetamide | 32 - 128 µg/mL | ~15 µM | Effective against various bacteria and cancer cell lines |

| 5-Oxo-5,6,7,8-tetrahydroquinoline | 64 µg/mL | ~20 µM | Similar quinoline derivative with distinct properties |

| N-(7-chloroquinolin-4-yl)piperazine | 16 - 64 µg/mL | ~10 µM | Exhibits different pharmacological properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.